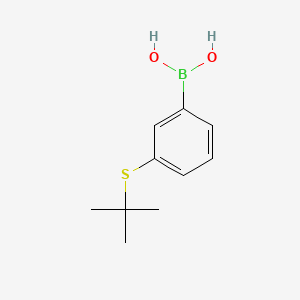

3-(T-Butylthio)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-tert-butylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO2S/c1-10(2,3)14-9-6-4-5-8(7-9)11(12)13/h4-7,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARYEXGCYYRRPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)SC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675251 | |

| Record name | [3-(tert-Butylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-05-7 | |

| Record name | B-[3-[(1,1-Dimethylethyl)thio]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(tert-Butylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(tert-Butylthio)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and handling of 3-(tert-Butylthio)phenylboronic acid. The information is intended to support its application in organic synthesis, particularly in the development of novel pharmaceutical compounds and advanced materials.

Core Chemical Properties

3-(tert-Butylthio)phenylboronic acid is an organoboron compound that is increasingly utilized as a building block in synthetic chemistry. Its key physical and chemical properties are summarized below. While specific experimental data such as a precise melting point are not consistently reported in publicly available literature, the data presented is based on information from chemical suppliers and analogous compounds.

Table 1: Physical and Chemical Properties of 3-(tert-Butylthio)phenylboronic acid

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₅BO₂S | [1] |

| Molecular Weight | 210.10 g/mol | [1] |

| CAS Number | 1217501-05-7 | |

| Appearance | White to off-white solid (powder or crystalline) | [2] |

| Melting Point | Not consistently reported. Phenylboronic acid has a melting point of 216-219 °C, but this is expected to differ. | |

| Solubility | Soluble in polar organic solvents such as methanol, DMSO, and chloroform. Phenylboronic acids generally exhibit high solubility in ethers and ketones and low solubility in hydrocarbons. | [2] |

| Stability | Store in a cool, dry place (2-8°C) under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation. Boronic acids can dehydrate to form boroxines. | [1][3] |

Spectroscopic and Analytical Data

Detailed spectroscopic data for 3-(tert-Butylthio)phenylboronic acid is not widely published. However, based on the structure and data from analogous compounds, the expected spectral characteristics are outlined below.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | The tert-butyl group (C(CH₃)₃) is expected to show a sharp, intense singlet at approximately 1.3 ppm. Aromatic protons will appear as multiplets in the range of 7.2-8.0 ppm. The acidic protons of the boronic acid group (-B(OH)₂) will appear as a broad singlet, which can be exchangeable with D₂O. |

| ¹³C NMR | The spectra would show signals for the quaternary carbon and methyl carbons of the tert-butyl group, as well as distinct signals for the aromatic carbons, including the carbon atom bonded to the boron atom. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands are expected for the O-H stretch of the boronic acid (broad, ~3200-3500 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C aromatic ring stretches (~1400-1600 cm⁻¹), and a strong B-O stretch (~1330-1380 cm⁻¹). |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the tert-butyl group and parts of the phenylboronic acid moiety. |

Reactivity and Chemical Behavior

The primary utility of 3-(tert-Butylthio)phenylboronic acid in synthetic chemistry stems from the reactivity of the boronic acid functional group.

Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of carbon-carbon bonds.[2] The reaction couples the phenylboronic acid with an organohalide (or triflate) to form a biaryl structure. The presence of the meta-substituted tert-butylthio group can influence the electronic properties and steric hindrance of the molecule, thereby affecting reaction kinetics and product selectivity.

The catalytic cycle for the Suzuki-Miyaura coupling is a well-established mechanism involving three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide.

-

Transmetalation: The organoboron compound transfers its organic group to the palladium center.

-

Reductive Elimination: The coupled product is eliminated, regenerating the palladium(0) catalyst.

Formation of Boronate Esters

Like other boronic acids, 3-(tert-Butylthio)phenylboronic acid can react reversibly with diols to form cyclic boronate esters. This property is useful for protecting the boronic acid group or for applications in sensing and dynamic covalent chemistry.

Experimental Protocols

Generalized Synthesis of 3-(tert-Butylthio)phenylboronic Acid

The synthesis typically involves the formation of a Grignard or organolithium reagent from a corresponding aryl halide, followed by reaction with a trialkyl borate and subsequent acidic hydrolysis.

Protocol Steps:

-

Grignard Reagent Formation: To a solution of 3-bromo(tert-butylthio)benzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add magnesium turnings. The mixture is gently heated to initiate the reaction, then stirred at room temperature until the magnesium is consumed.

-

Borylation: The freshly prepared Grignard reagent is cooled to -78 °C, and a solution of triisopropyl borate in THF is added dropwise. The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid at 0 °C.

-

Work-up and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final product.

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a typical procedure for coupling 3-(tert-Butylthio)phenylboronic acid with an aryl bromide.

Materials:

-

Aryl bromide (1.0 equiv)

-

3-(tert-Butylthio)phenylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., 2 M aqueous Na₂CO₃, 2.0 equiv)

-

Solvent (e.g., Toluene, Dioxane, or n-propanol)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry round-bottomed flask equipped with a condenser and magnetic stir bar, add the aryl bromide, 3-(tert-Butylthio)phenylboronic acid, palladium catalyst, and base.

-

Add the solvent and degas the mixture by bubbling with an inert gas for 10-15 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Safety and Handling

Hazard Identification:

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

-

Harmful if swallowed.

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

This guide is intended for informational purposes for qualified individuals and should not be considered a substitute for a comprehensive risk assessment prior to use. Always refer to the latest Safety Data Sheet (SDS) for complete safety information.

References

An In-depth Technical Guide to 3-(tert-Butylthio)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1217501-05-7

This technical guide provides a comprehensive overview of 3-(tert-Butylthio)phenylboronic acid, a versatile organoboron compound with significant potential in organic synthesis and drug discovery. Due to its specific structural features, this building block is of interest to researchers developing novel therapeutics and complex molecular architectures.

Chemical and Physical Properties

While extensive experimental data for 3-(tert-Butylthio)phenylboronic acid is not widely available in peer-reviewed literature, its fundamental properties can be summarized from supplier information. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 1217501-05-7 | [1][2] |

| Molecular Formula | C₁₀H₁₅BO₂S | [1] |

| Molecular Weight | 210.1 g/mol | [1] |

| Appearance | Powder | [2] |

| Purity | ≥95% | [1] |

| Storage | Store long-term in a cool, dry place. | [1] |

Synthesis

A general workflow for the synthesis of arylboronic acids is depicted below.

Caption: A potential synthetic pathway to 3-(tert-Butylthio)phenylboronic acid.

Disclaimer: This represents a generalized synthetic approach and has not been experimentally validated for this specific compound from available literature.

Applications in Organic Synthesis and Drug Discovery

Phenylboronic acids are cornerstone reagents in modern organic chemistry, most notably for their use in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The primary application of 3-(tert-Butylthio)phenylboronic acid is expected to be in Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide, providing a powerful tool for the synthesis of biaryl and related structures. These motifs are prevalent in many biologically active molecules and pharmaceuticals.

A generalized workflow for a Suzuki-Miyaura coupling reaction is presented below.

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

The presence of the meta-substituted tert-butylthio group can influence the electronic and steric properties of the resulting coupled products, potentially leading to desirable pharmacological profiles.

Potential in Drug Discovery

The structural features of 3-(tert-Butylthio)phenylboronic acid make it an attractive building block for medicinal chemistry programs. The lipophilic tert-butyl group can enhance membrane permeability and metabolic stability of a drug candidate. The sulfur atom can participate in various non-covalent interactions with biological targets.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-(tert-Butylthio)phenylboronic acid is associated with the following hazards:

| Hazard Statement | Description |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER/doctor if you feel unwell.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

As of the date of this guide, specific, validated experimental protocols utilizing 3-(tert-Butylthio)phenylboronic acid are not widely published. Researchers should adapt general procedures for Suzuki-Miyaura cross-coupling or other reactions involving phenylboronic acids, with careful optimization of reaction conditions such as the catalyst, base, solvent, and temperature.

A generic protocol for a small-scale Suzuki-Miyaura reaction is provided below as a starting point.

General Procedure for a Trial Suzuki-Miyaura Coupling:

-

To a reaction vial, add 3-(tert-Butylthio)phenylboronic acid (1.0 eq), the desired aryl or vinyl halide (1.0-1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).

-

Add an appropriate solvent (e.g., a mixture of toluene and water, or dioxane).

-

Purge the vial with an inert gas (e.g., nitrogen or argon) and seal it.

-

Heat the reaction mixture with stirring at a suitable temperature (e.g., 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography.

Note: This is a generalized protocol and requires optimization for specific substrates.

Conclusion

3-(tert-Butylthio)phenylboronic acid is a valuable building block for organic synthesis, particularly for the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern offers potential advantages in the design of novel compounds with applications in drug discovery and materials science. While detailed experimental data for this specific compound is limited, its utility can be inferred from the well-established chemistry of phenylboronic acids. As with any chemical reagent, proper safety precautions must be followed during its handling and use.

References

An In-depth Technical Guide to 3-(tert-Butylthio)phenylboronic Acid for Researchers and Drug Development Professionals

Introduction: 3-(tert-Butylthio)phenylboronic acid is a versatile organoboron compound that holds significant promise in the fields of medicinal chemistry and drug development. Its unique structural features, combining a phenylboronic acid moiety with a bulky tert-butylthio group, make it a valuable building block in organic synthesis, particularly in the construction of complex bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and targeted drug delivery systems.

Core Molecular Data

A clear understanding of the fundamental physicochemical properties of 3-(tert-Butylthio)phenylboronic acid is essential for its effective application in research and development. The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₅BO₂S |

| Molecular Weight | 210.10 g/mol |

| CAS Number | 1217501-05-7[1] |

Synthesis and Experimental Protocols

General Experimental Protocol for the Synthesis of Aryl Boronic Acids:

-

Formation of the Grignard Reagent: To a solution of 3-bromo-tert-butylthiobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.2 equivalents) are added. The mixture is stirred, and gentle heating may be required to initiate the reaction. The formation of the Grignard reagent, 3-(tert-butylthio)phenylmagnesium bromide, is typically indicated by a change in color and the consumption of the magnesium.

-

Borylation: The freshly prepared Grignard reagent is then cooled to a low temperature (typically -78 °C) and added dropwise to a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF, also at -78 °C. The reaction is stirred at this temperature for several hours to ensure complete formation of the boronate ester intermediate.

-

Hydrolysis: The reaction mixture is allowed to warm to room temperature and then quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl). This hydrolysis step converts the boronate ester to the desired 3-(tert-butylthio)phenylboronic acid.

-

Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the pure 3-(tert-butylthio)phenylboronic acid.

Key Applications in Drug Development

The utility of 3-(tert-Butylthio)phenylboronic acid in drug development stems primarily from the versatile reactivity of the phenylboronic acid group.

Suzuki-Miyaura Cross-Coupling Reactions

One of the most powerful applications of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, providing a highly efficient method for the synthesis of biaryl and substituted aromatic compounds, which are common scaffolds in many drug molecules.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel, 3-(tert-Butylthio)phenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents) are combined.[2]

-

Solvent and Degassing: A suitable solvent system, often a mixture of an organic solvent and water (e.g., toluene/water 4:1), is added.[2] The vessel is then thoroughly degassed and placed under an inert atmosphere.

-

Reaction: The mixture is heated with vigorous stirring for a period determined by reaction monitoring (e.g., via TLC or LC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted. The organic phase is washed, dried, and concentrated. The final product is purified using standard techniques like column chromatography.

Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.

Targeted Drug Delivery

Phenylboronic acids have emerged as valuable targeting moieties in the development of drug delivery systems for cancer therapy.[3][4] This is due to their ability to form reversible covalent bonds with cis-diols, which are present in sialic acid residues that are often overexpressed on the surface of cancer cells.[3][4][5] By functionalizing nanoparticles or drug carriers with 3-(tert-Butylthio)phenylboronic acid, it is possible to achieve targeted delivery of therapeutic agents to tumor sites, potentially increasing efficacy and reducing off-target side effects.

References

- 1. CAS 1217501-05-7: Ácido b-[3-[(1,1-dimetiletil)tio]fenil]b… [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 3-(tert-Butylthio)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(tert-Butylthio)phenylboronic acid is a specialized organoboron compound with significant potential in organic synthesis and medicinal chemistry. Its unique structure, featuring a boronic acid moiety and a sterically hindering tert-butylthio group at the meta position, offers distinct reactivity and selectivity profiles. This guide provides a comprehensive overview of its structure, properties, a proposed synthesis protocol, and potential applications in drug discovery and development, including its role as a versatile building block in cross-coupling reactions.

Chemical Structure and Properties

3-(tert-Butylthio)phenylboronic acid is characterized by a phenyl ring substituted with a boronic acid group (-B(OH)₂) at position 1 and a tert-butylthio group (-S-C(CH₃)₃) at position 3.

Table 1: Physicochemical Properties of 3-(tert-Butylthio)phenylboronic Acid

| Property | Value |

| CAS Number | 1217501-05-7 |

| Molecular Formula | C₁₀H₁₅BO₂S |

| Molecular Weight | 210.10 g/mol |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in organic solvents like methanol, DMSO, and THF (predicted) |

Table 2: Predicted Spectroscopic Data for 3-(tert-Butylthio)phenylboronic Acid

| Spectroscopy | Predicted Chemical Shifts (ppm) |

| ¹H NMR (in CDCl₃) | ~7.8-8.0 (m, 2H, Ar-H), ~7.4-7.6 (m, 2H, Ar-H), ~1.3 (s, 9H, -C(CH₃)₃), ~5.5-6.5 (br s, 2H, -B(OH)₂) |

| ¹³C NMR (in CDCl₃) | ~140-145 (Ar-C-S), ~130-135 (Ar-C), ~125-130 (Ar-C), ~45-50 (-S-C(CH₃)₃), ~30-35 (-C(CH₃)₃) |

Note: The predicted NMR data is based on the analysis of structurally similar compounds.

Synthesis

Proposed Experimental Protocol: Synthesis of 3-(tert-Butylthio)phenylboronic Acid

-

Preparation of the Grignard Reagent:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of 3-bromo-tert-butylthiobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Slowly add the solution of 3-bromo-tert-butylthiobenzene to the magnesium turnings. The reaction is initiated by gentle heating.

-

Maintain a gentle reflux until all the magnesium has reacted to form the Grignard reagent, 3-(tert-butylthio)phenylmagnesium bromide.

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of trimethyl borate (1.5 eq) in anhydrous THF to the Grignard reagent via the dropping funnel, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Hydrolysis and Isolation:

-

Cool the reaction mixture in an ice bath and slowly quench with dilute hydrochloric acid until the solution is acidic.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 3-(tert-butylthio)phenylboronic acid.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ether/hexanes) to obtain the pure product.

-

Applications in Drug Discovery and Development

Phenylboronic acids are a versatile class of compounds with numerous applications in medicinal chemistry. The unique structural features of 3-(tert-butylthio)phenylboronic acid make it a promising candidate for various applications.

Suzuki-Miyaura Cross-Coupling Reactions

3-(tert-Butylthio)phenylboronic acid can serve as a valuable building block in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures. The tert-butylthio group can influence the electronic and steric properties of the resulting molecules, potentially leading to novel compounds with interesting biological activities.

Proposed Experimental Protocol: Suzuki-Miyaura Coupling

-

In a reaction vessel, combine 3-(tert-butylthio)phenylboronic acid (1.2 eq), the desired aryl halide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

-

Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

-

Degas the mixture and heat it under a nitrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer, concentrate it, and purify the residue by column chromatography to obtain the desired biaryl product.

Potential as Enzyme Inhibitors

Boronic acids are known to act as inhibitors of various enzymes, particularly serine proteases. The boron atom can form a stable, reversible covalent bond with the catalytic serine residue in the active site. The 3-(tert-butylthio)phenyl moiety could provide specific interactions within the enzyme's binding pocket, potentially leading to potent and selective inhibitors.

Role in Signaling Pathways

While no specific signaling pathways involving 3-(tert-butylthio)phenylboronic acid have been reported, its potential as an enzyme inhibitor suggests it could modulate various cellular processes. For instance, if it were to inhibit a key kinase in a cancer-related signaling pathway, it could have anti-proliferative effects.

Conclusion

3-(tert-Butylthio)phenylboronic acid is a promising chemical entity for researchers in organic synthesis and drug discovery. Its unique substitution pattern offers opportunities for the synthesis of novel compounds and the development of targeted therapeutics. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully explore its potential. This guide provides a foundational understanding to stimulate and support such research endeavors.

An In-depth Technical Guide to the Physical Properties and Applications of 3-(tert-Butylthio)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(tert-Butylthio)phenylboronic acid is an organoboron compound of interest in synthetic organic chemistry, particularly for the construction of complex molecular architectures. Its utility primarily lies in its role as a versatile building block in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. This guide provides a comprehensive overview of its known physical properties, detailed experimental protocols for the determination of key physical characteristics, and its primary application in organic synthesis.

Core Physical and Chemical Properties

Currently, there is a limited amount of experimentally determined physical property data for 3-(tert-Butylthio)phenylboronic acid in publicly available literature. The following tables summarize the available identifying information and provide data for a structurally related isomer, 4-(tert-Butylthio)phenylboronic acid, for comparative context.

Table 1: Identifying Information for 3-(tert-Butylthio)phenylboronic Acid

| Property | Value | Reference |

| CAS Number | 1217501-05-7 | |

| Molecular Formula | C₁₀H₁₅BO₂S | |

| Molecular Weight | 210.1 g/mol | |

| Purity | Typically ≥95% |

Table 2: Physical Properties of the Isomer 4-(tert-Butylthio)phenylboronic Acid

Disclaimer: The following data is for the regioisomer 4-(tert-Butylthio)phenylboronic acid and should be used for reference purposes only. These values are not experimentally determined for 3-(tert-Butylthio)phenylboronic acid.

| Property | Value | Reference |

| Melting Point | 168-170 °C | |

| Boiling Point (Predicted) | 352.7 ± 44.0 °C | |

| Topological Polar Surface Area (TPSA) | 40.46 Ų | [1] |

| logP | 1.257 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

Experimental Protocols for Physical Property Determination

Given the absence of comprehensive experimental data, this section provides detailed, standard methodologies for determining the key physical properties of 3-(tert-Butylthio)phenylboronic acid.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry 3-(tert-Butylthio)phenylboronic acid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded. This range is reported as the melting point.

Solubility Determination

Understanding the solubility of 3-(tert-Butylthio)phenylboronic acid in various organic solvents is crucial for its use in synthesis, purification, and formulation.

Methodology: Dynamic (Polythermal) Method

-

Sample Preparation: A series of vials are prepared, each containing a known mass of 3-(tert-Butylthio)phenylboronic acid and a known volume of a specific solvent (e.g., methanol, ethanol, acetone, toluene, etc.).

-

Temperature Control: Each vial is placed in a thermostatically controlled bath equipped with a magnetic stirrer. The temperature is gradually increased at a controlled rate.

-

Visual or Instrumental Observation: The temperature at which the solid completely dissolves to form a clear solution is recorded. This can be determined visually or by using a turbidity sensor.

-

Data Analysis: The solubility is expressed as the concentration of the solute in the solvent at that specific temperature. This process is repeated for a range of temperatures to construct a solubility curve for each solvent.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary and most significant application of 3-(tert-Butylthio)phenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

The presence of the tert-butylthio group can influence the electronic and steric properties of the resulting biaryl compounds, potentially leading to desirable modifications in their biological activity or material properties.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction utilizing an aryl boronic acid like 3-(tert-Butylthio)phenylboronic acid.

Logical Relationship: Catalytic Cycle of Suzuki-Miyaura Coupling

The underlying mechanism of the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium catalyst. The diagram below outlines the key steps of this process.

Conclusion

3-(tert-Butylthio)phenylboronic acid is a valuable reagent in organic synthesis, primarily utilized for the construction of biaryl scaffolds through the Suzuki-Miyaura cross-coupling reaction. While specific, experimentally determined physical property data for this compound is not widely available, established protocols for determining these properties can be readily applied. For researchers in drug discovery and materials science, this compound offers a means to introduce a tert-butylthio-substituted phenyl moiety, which can be leveraged to modulate the physicochemical and biological properties of target molecules. Further characterization of its physical properties will undoubtedly enhance its utility and facilitate its broader application in chemical research.

References

3-(T-Butylthio)phenylboronic acid solubility in organic solvents

An In-depth Technical Guide on the Solubility of 3-(tert-Butylthio)phenylboronic acid in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-(tert-Butylthio)phenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for 3-(tert-Butylthio)phenylboronic acid in public literature, this document presents solubility data for analogous compounds, including phenylboronic acid and its substituted derivatives, to serve as a valuable proxy for researchers. This guide details established experimental protocols for determining the solubility of boronic acids, enabling researchers to ascertain the solubility of the title compound. Furthermore, this document includes visualizations of a standard solubility determination workflow and the Suzuki-Miyaura cross-coupling reaction, a key application for this class of compounds, to provide a practical context for its use in synthetic chemistry.

Introduction to 3-(tert-Butylthio)phenylboronic acid

3-(tert-Butylthio)phenylboronic acid is an organoboron compound featuring a boronic acid functional group and a tert-butylthio substituent on the phenyl ring. The boronic acid moiety is a versatile functional group, most notably utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The lipophilic tert-butylthio group can significantly influence the molecule's polarity, steric hindrance, and overall physicochemical properties, which in turn affect its solubility and potential biological activity. A thorough understanding of the solubility of 3-(tert-Butylthio)phenylboronic acid in various organic solvents is crucial for its application in organic synthesis, purification, and formulation. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation.

Solubility Profile of Analogous Phenylboronic Acids

To provide a comprehensive understanding, the following tables summarize the experimentally determined solubility of phenylboronic acid and its derivatives in several common organic solvents. This data can serve as a useful reference for estimating the solubility of 3-(tert-Butylthio)phenylboronic acid. The introduction of substituents on the phenylboronic acid ring, such as an isobutoxy group, generally increases solubility in most organic solvents compared to the parent phenylboronic acid.[2][3]

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents [3][4]

| Solvent | Molar Fraction (x) at 293.15 K (20 °C) | Solubility ( g/100g Solvent) |

| Acetone | 0.198 | 42.6 |

| 3-Pentanone | 0.178 | 34.6 |

| Dipropyl ether | 0.160 | 29.8 |

| Chloroform | 0.051 | 5.2 |

| Methylcyclohexane | 0.001 | 0.1 |

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents at 298.15 K (25 °C) [2]

| Solvent | 2-Isobutoxyphenylboronic acid ( g/100g ) | 3-Isobutoxyphenylboronic acid ( g/100g ) | 4-Isobutoxyphenylboronic acid ( g/100g ) |

| Chloroform | 139.8 | 18.6 | 15.1 |

| 3-Pentanone | 100.0 | 48.9 | 38.0 |

| Acetone | 90.9 | 50.0 | 40.0 |

| Dipropyl ether | 34.5 | 10.5 | 8.7 |

| Methylcyclohexane | 1.6 | 0.2 | 0.1 |

Experimental Protocol for Solubility Determination

A widely accepted and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method.[5] This technique involves observing the dissolution of a solid in a liquid upon controlled heating.[2][6]

Principle: The dynamic method is based on observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased. The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Programmable thermostatic bath

-

Precision thermometer (e.g., Pt100 sensor, accuracy ±0.02 K)

-

Luminance probe or laser beam and detector for turbidity measurement

-

Analytical balance (accuracy ±0.0001 g)

Procedure:

-

Sample Preparation: A biphasic sample of the boronic acid and the chosen organic solvent of a known composition is prepared by accurately weighing both components directly in the jacketed glass vessel.

-

Heating and Stirring: The mixture is heated at a constant, slow rate (e.g., 0.1-0.5 K/min) while being vigorously stirred to ensure homogeneity.[2][6]

-

Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually or, for greater accuracy, by measuring the intensity of light passing through the solution using a luminance probe or a laser-based system.

-

Determination of Dissolution Temperature: The temperature at which the solution becomes completely clear, indicating the complete dissolution of the solid, is recorded.

-

Data Collection: The experiment is repeated for different compositions of the boronic acid and solvent to generate a solubility curve (solubility vs. temperature).[5]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the dynamic method for determining the solubility of a boronic acid.

Caption: Workflow for determining boronic acid solubility.

Suzuki-Miyaura Cross-Coupling Reaction

3-(tert-Butylthio)phenylboronic acid is a valuable reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds. The solubility of the boronic acid, the aryl halide, and the catalyst in the chosen solvent system is critical for reaction efficiency.

Caption: Key steps in the Suzuki-Miyaura reaction.

Conclusion

While specific quantitative solubility data for 3-(tert-Butylthio)phenylboronic acid is not extensively documented in publicly available literature, its general solubility can be inferred from the behavior of analogous compounds like phenylboronic acid and its derivatives. These compounds generally exhibit good solubility in polar organic solvents. For practical applications, the provided data on analogous compounds offers valuable insights. The standardized dynamic method for solubility determination presents a reliable protocol for generating specific data as needed. A comprehensive understanding of solubility is paramount for the effective use of 3-(tert-Butylthio)phenylboronic acid in synthetic chemistry, particularly in optimizing conditions for Suzuki-Miyaura cross-coupling reactions.

References

Stability and Storage of 3-(tert-Butylthio)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(tert-Butylthio)phenylboronic acid. Due to the limited availability of specific stability data for this exact molecule, this guide synthesizes information from studies on analogous arylboronic acids to infer its stability profile and provide best practices for its handling and storage.

Executive Summary

3-(tert-Butylthio)phenylboronic acid is a member of the arylboronic acid class of compounds, which are known to be sensitive to certain environmental factors. The primary degradation pathways for arylboronic acids are protodeboronation and oxidation. Stability is influenced by moisture, temperature, light, and pH. Proper storage and handling are crucial to maintain the integrity and reactivity of this reagent. This guide outlines the key factors affecting stability, provides recommended storage conditions, and details general experimental protocols for stability assessment.

Factors Influencing Stability

The stability of 3-(tert-Butylthio)phenylboronic acid is primarily affected by the following factors:

-

Moisture/Water: The presence of water can lead to hydrolysis and facilitate protodeboronation, a common degradation pathway for arylboronic acids where the boronic acid group is cleaved from the aromatic ring.[1][2][3]

-

Temperature: Elevated temperatures can accelerate the rate of degradation. For many arylboronic acids, refrigeration is recommended to prolong shelf life.

-

Light: Exposure to light, particularly UV light, can promote oxidative degradation.[4]

-

Air/Oxygen: Phenylboronic acids can be sensitive to air, leading to oxidation of the boronic acid moiety.[5] Storing under an inert atmosphere is often recommended.

-

pH: The stability of arylboronic acids is pH-dependent. Both acidic and basic conditions can catalyze degradation, with the rate of protodeboronation often being influenced by the pH of the solution.[1][2][3]

-

Contaminants: The presence of metal ions can catalyze the decomposition of arylboronic acids.[6][7]

The tert-butylthio substituent at the meta position of the phenyl ring is an electron-donating group. Electron-rich arylboronic acids are generally more prone to protodeboronation.[6] Therefore, it is reasonable to presume that 3-(tert-Butylthio)phenylboronic acid may be susceptible to this degradation pathway.

Recommended Storage and Handling

To ensure the long-term stability of 3-(tert-Butylthio)phenylboronic acid, the following storage and handling procedures are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | To minimize thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidative degradation from atmospheric oxygen. |

| Moisture | Keep container tightly sealed in a dry place. | To prevent hydrolysis and protodeboronation. |

| Light | Protect from light. | To minimize photolytic degradation. |

| Handling | Use in a well-ventilated area. Avoid generating dust. | General laboratory safety and to minimize exposure to air and moisture. |

Degradation Pathways

The two primary degradation pathways for arylboronic acids are protodeboronation and oxidation.

Protodeboronation: This is a process where the C-B bond is cleaved, and the boronic acid group is replaced by a hydrogen atom. This can be catalyzed by aqueous acids or bases.[1][2][3]

Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of air or other oxidizing agents. This can lead to the formation of phenols and other byproducts.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Forced Degradation Studies - STEMart [ste-mart.com]

- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 7. amcrasto.wordpress.com [amcrasto.wordpress.com]

3-(tert-Butylthio)phenylboronic Acid: A Technical Review of a Versatile Building Block

Disclaimer: Scientific literature providing specific experimental data for 3-(tert-butylthio)phenylboronic acid is limited. The following information is a comprehensive overview based on the established chemistry of analogous phenylboronic acids and general reaction protocols. The experimental details provided are illustrative and may require optimization for this specific compound.

Introduction

3-(tert-Butylthio)phenylboronic acid is an organoboron compound that holds significant potential as a versatile building block in organic synthesis, particularly in the realm of drug discovery and materials science. Its structure, featuring a phenyl ring functionalized with both a boronic acid group and a tert-butylthio substituent, offers unique steric and electronic properties that can be exploited in a variety of chemical transformations. The boronic acid moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds. The tert-butylthio group, with its bulky alkyl component and sulfur atom, can influence the compound's reactivity, solubility, and potential biological activity. This technical guide provides an in-depth review of the anticipated synthesis, properties, and applications of 3-(tert-butylthio)phenylboronic acid, drawing upon the extensive literature of related compounds.

Chemical Properties and Data

| Property | Predicted Value/Information | Source/Analogy |

| Molecular Formula | C₁₀H₁₅BO₂S | Based on structure |

| Molecular Weight | 210.10 g/mol | Calculated |

| Appearance | White to off-white solid | Analogy with other phenylboronic acids |

| Solubility | Soluble in organic solvents like methanol, ethanol, THF, and DMF | General property of phenylboronic acids |

| Stability | Stable under standard conditions; may dehydrate to form boroxine | General property of boronic acids |

| pKa | ~8.5 - 9.5 | Analogy with substituted phenylboronic acids |

Synthesis

The synthesis of 3-(tert-butylthio)phenylboronic acid can be approached through several established methods for the preparation of arylboronic acids. A common and effective strategy involves the reaction of an organometallic reagent with a trialkyl borate.

General Synthetic Workflow

The Genesis and Evolution of Aryl Thioether Boronic Acids: A Technical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, Synthesis, and Application of Aryl Thioether Boronic Acids.

Introduction

Aryl thioether boronic acids represent a unique class of organoboron compounds that merge the versatile reactivity of boronic acids with the structural motifs of aryl thioethers. This combination has garnered increasing interest in the field of medicinal chemistry and drug development. The boronic acid moiety is a well-established pharmacophore, famously incorporated into drugs like the proteasome inhibitor Bortezomib, and is known for its ability to form reversible covalent bonds with biological targets.[1][2] Simultaneously, the aryl thioether scaffold is a common feature in a multitude of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of aryl thioether boronic acids, with a focus on their relevance to researchers in the pharmaceutical sciences.

Historical Perspective and Discovery

The history of aryl thioether boronic acids is intrinsically linked to the broader development of organoboron chemistry. While Edward Frankland reported the first synthesis of a boronic acid in 1860, the specific class of aryl thioether boronic acids emerged much later as synthetic methodologies became more sophisticated.[3] The development of cross-coupling reactions, particularly those that form carbon-sulfur (C-S) and carbon-boron (C-B) bonds, paved the way for the deliberate synthesis of these bifunctional molecules.

A key example of this class is 4-(methylthio)phenylboronic acid, also known as thioanisole-4-boronic acid.[4][5][6][7] While a definitive "discovery" paper for this specific molecule is not readily identifiable, its availability and use in chemical synthesis have grown with the advent of powerful synthetic tools. The rise of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and copper-catalyzed reactions like the Chan-Lam S-arylation, provided the necessary chemical technology to construct such molecules with precision. These methods allowed for the union of an aryl ring bearing a thioether group with a boronic acid moiety, or the introduction of a thioether onto a pre-existing aryl boronic acid. The true "discovery" of this class, therefore, was less a singular event and more of an enabling of their synthesis by the broader evolution of organic chemistry.

Synthetic Methodologies

The synthesis of aryl thioether boronic acids can be approached in two primary ways: by creating the C-B bond on a pre-existing aryl thioether or by forming the C-S bond on a pre-existing aryl boronic acid. The latter has become more prevalent due to the commercial availability of a wide range of substituted aryl boronic acids.

Chan-Lam S-Arylation

The Chan-Lam S-arylation is a copper-catalyzed cross-coupling reaction between a thiol and an aryl boronic acid to form an aryl thioether. This reaction is particularly useful for the synthesis of aryl thioether boronic acids when starting with a mercapto-substituted aryl boronic acid.

Detailed Experimental Protocol: Chan-Lam S-Arylation

The following is a general procedure for the copper-sulfate-catalyzed S-arylation of thiols with arylboronic acids at room temperature:

-

Materials:

-

Aryl boronic acid (1.0 mmol)

-

Thiol (1.2 mmol)

-

CuSO₄ (5 mol %)

-

1,10-Phenanthroline monohydrate (1,10-phen·H₂O) (10 mol %)

-

Ethanol (EtOH)

-

Oxygen (balloon)

-

-

Procedure:

-

To a reaction vessel, add the aryl boronic acid (1.0 mmol), CuSO₄ (0.05 mmol), and 1,10-phen·H₂O (0.1 mmol).

-

Add ethanol as the solvent.

-

Add the thiol (1.2 mmol) to the mixture.

-

Seal the vessel and introduce an oxygen atmosphere via a balloon.

-

Stir the reaction mixture vigorously at room temperature for the appropriate time (typically 8-24 hours), monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired aryl thioether.

-

Quantitative Data for Chan-Lam S-Arylation

| Aryl Boronic Acid | Thiol | Product | Yield (%) |

| Phenylboronic acid | 4-Methylthiophenol | 4-(Methylthio)phenyl phenyl sulfide | 85 |

| 4-Methoxyphenylboronic acid | Thiophenol | 4-Methoxyphenyl phenyl sulfide | 92 |

| 4-Chlorophenylboronic acid | 4-tert-Butylthiophenol | 4-tert-Butylphenyl 4-chlorophenyl sulfide | 88 |

| 3-Nitrophenylboronic acid | Thiophenol | 3-Nitrophenyl phenyl sulfide | 75 |

Note: Yields are representative and can vary based on specific reaction conditions and substrates.

Liebeskind-Srogl Cross-Coupling

The Liebeskind-Srogl cross-coupling reaction is a palladium-catalyzed reaction of a thioester with a boronic acid, mediated by a stoichiometric amount of a copper(I) carboxylate. This reaction is highly effective for the formation of C-C bonds but can also be adapted for the synthesis of aryl thioethers from thioesters and aryl boronic acids under neutral conditions.

Detailed Experimental Protocol: Liebeskind-Srogl Coupling

The following is a general procedure for the Liebeskind-Srogl cross-coupling of a thioester with an arylboronic acid:

-

Materials:

-

Thioester (0.5 mmol)

-

Aryl boronic acid (0.75 mmol)

-

Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol %)

-

Tris(2-furyl)phosphine (TFP) (10 mol %)

-

Copper(I) thiophene-2-carboxylate (CuTC) (1.5 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere (e.g., argon), combine the thioester (0.5 mmol), aryl boronic acid (0.75 mmol), Pd₂(dba)₃ (0.0125 mmol), TFP (0.05 mmol), and CuTC (0.75 mmol).

-

Add anhydrous THF via syringe.

-

Stir the reaction mixture at 50 °C for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and dilute with diethyl ether.

-

Wash the organic phase sequentially with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford the desired product.

-

Quantitative Data for Liebeskind-Srogl Coupling

| Thioester | Aryl Boronic Acid | Product | Yield (%) |

| S-Phenyl benzothioate | 4-Methoxyphenylboronic acid | 4-Methoxybenzophenone | 91 |

| S-Ethyl propanethioate | Phenylboronic acid | Propiophenone | 85 |

| S-Phenyl 2-thiophenecarbothioate | 4-Chlorophenylboronic acid | (4-Chlorophenyl)(thiophen-2-yl)methanone | 88 |

| S-tert-Butyl ethanethioate | 3-Nitrophenylboronic acid | 1-(3-Nitrophenyl)ethan-1-one | 78 |

Note: Yields are representative and can vary based on specific reaction conditions and substrates.

Applications in Drug Discovery and Development

The unique structural and electronic properties of aryl thioether boronic acids make them attractive candidates for drug discovery. The boronic acid moiety can act as a serine protease inhibitor by forming a stable, reversible tetrahedral intermediate with the catalytic serine residue in the enzyme's active site.[8] Furthermore, the aryl thioether portion of the molecule can be tailored to enhance binding affinity and selectivity for the target protein.

Enzyme Inhibition

Aryl boronic acids have been investigated as inhibitors of various enzymes. For instance, a range of aryl and heteroaryl boronic acids have demonstrated inhibitory properties against hormone-sensitive lipase.[9] Similarly, functionalized aryl boronic acids have been synthesized and evaluated as potential inhibitors of factor XIa, a key enzyme in the coagulation cascade.[2] The thioether group in an aryl thioether boronic acid can engage in additional interactions within the enzyme's active site, such as hydrophobic or sulfur-pi interactions, potentially leading to enhanced potency and selectivity.

Modulation of Signaling Pathways

While direct modulation of signaling pathways by aryl thioether boronic acids is an emerging area of research, the foundational components of these molecules have known effects on key cellular signaling cascades. Thiophene-based boronic acids, which are structural analogs of aryl thioether boronic acids, are utilized in the synthesis of kinase inhibitors that target pathways such as the MAPK and PI3K/Akt signaling cascades. These pathways are crucial in regulating cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.[10][11]

The proteasome inhibitor Bortezomib, a peptide boronic acid, has been shown to induce apoptosis in cancer cells through the modulation of the MAPK signaling pathway.[12] Specifically, Bortezomib can lead to the activation of the c-Jun-N-terminal kinase (JNK) and p38 MAPK pathways, which are involved in cellular stress responses, while inactivating the extracellular signal-regulating kinase 1/2 (ERK1/2) pathway that is typically associated with cell survival.[12] It is plausible that appropriately designed aryl thioether boronic acids could be developed to target specific kinases or other proteins within these critical signaling networks.

dot graph SignalingPathways { rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

} end_dot Figure 1: Potential signaling pathways targeted by aryl thioether boronic acids.

Key Researchers and Institutions

The development of synthetic methods applicable to aryl thioether boronic acids has been pioneered by several key researchers:

-

Lanny S. Liebeskind (Emory University) and Jiri Srogl (Academy of Sciences of the Czech Republic): Co-inventors of the Liebeskind-Srogl cross-coupling reaction.[11][13]

-

Dominic Chan and Patrick Lam : Pioneers in the development of copper-catalyzed cross-coupling reactions of boronic acids with N- and O-nucleophiles, which have been extended to S-nucleophiles.

The application of organoboron compounds in medicinal chemistry is a broad field with numerous contributors. Researchers at institutions such as the Broad Institute , the Scripps Research Institute , and numerous pharmaceutical companies are actively involved in the design and synthesis of novel boronic acid-based therapeutics.

Experimental Workflows

Conclusion and Future Outlook

Aryl thioether boronic acids are a compelling class of molecules with significant potential in drug discovery and development. Their synthesis is now readily achievable through modern cross-coupling methodologies, and their unique combination of a boronic acid warhead with an aryl thioether scaffold offers exciting opportunities for the design of novel enzyme inhibitors and modulators of cellular signaling pathways. As our understanding of the biological roles of these compounds grows, we can anticipate the development of new therapeutics that leverage the unique properties of this promising molecular architecture. Future research will likely focus on the asymmetric synthesis of chiral aryl thioether boronic acids, the elucidation of their precise mechanisms of biological action, and their formulation into effective drug delivery systems.

References

- 1. Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. chembk.com [chembk.com]

- 5. 4-(Methylthio)phenylboronic Acid | 98546-51-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. CAS 98546-51-1: 4-(Methylthio)phenylboronic acid [cymitquimica.com]

- 7. 4-(Methylthio)phenylboronic acid = 95 98546-51-1 [sigmaaldrich.com]

- 8. Heteroaromatic thioether-boronic acid cross-coupling under neutral reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The hierarchical relationship between MAPK signaling and ROS generation in human leukemia cells undergoing apoptosis in response to the proteasome inhibitor Bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 3-(tert-Butylthio)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling reaction of 3-(tert-butylthio)phenylboronic acid with aryl halides. This protocol is designed to serve as a robust starting point for the synthesis of biaryl compounds containing a sterically hindered tert-butylthio moiety, a functional group of interest in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] It involves the palladium-catalyzed reaction between an organoboron compound, such as a boronic acid, and an organic halide or triflate.[1] This reaction is widely used in academic and industrial settings due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of starting materials.[2][3]

3-(tert-Butylthio)phenylboronic acid presents a unique challenge due to the presence of a bulky tert-butyl group and a sulfur-containing thioether. The steric hindrance may necessitate the use of specialized catalyst systems, while the thioether has the potential to coordinate to the palladium catalyst, possibly affecting its activity. This protocol provides recommended conditions to address these challenges.

Data Presentation: Key Reaction Parameters

The following table summarizes the key quantitative parameters for a successful Suzuki coupling of 3-(tert-butylthio)phenylboronic acid with an aryl halide. These parameters are based on established protocols for sterically hindered and sulfur-containing substrates and should be optimized for specific substrate combinations.

| Parameter | Recommended Range | Typical Value | Notes |

| Aryl Halide | 1.0 equiv | 1.0 equiv | Aryl bromides and iodides are generally more reactive than aryl chlorides. |

| 3-(tert-Butylthio)phenylboronic acid | 1.1 - 1.5 equiv | 1.2 equiv | A slight excess is used to ensure complete consumption of the aryl halide. |

| Palladium Catalyst | 0.5 - 5 mol% | 2 mol% | Pre-catalysts with bulky phosphine ligands are often effective for hindered substrates.[4] |

| Ligand | 1 - 10 mol% | 4 mol% | Bulky, electron-rich phosphine ligands are recommended. |

| Base | 2.0 - 4.0 equiv | 3.0 equiv | A strong, non-nucleophilic base is typically required. |

| Solvent | - | - | Anhydrous, degassed solvents are crucial for reproducible results. |

| Temperature | Room Temp. - 120 °C | 80 - 100 °C | Higher temperatures may be required for less reactive substrates. |

| Reaction Time | 2 - 24 hours | 12 hours | Monitored by TLC or LC-MS for completion. |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the Suzuki coupling of 3-(tert-butylthio)phenylboronic acid with a representative aryl bromide (e.g., 4-bromoanisole).

Materials and Reagents

-

3-(tert-Butylthio)phenylboronic acid

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))

-

Phosphine ligand (e.g., XPhos - 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Base (e.g., Potassium phosphate, K₃PO₄)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

-

Degassed water

-

Ethyl acetate (for workup)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Reaction Setup and Procedure

-

Preparation of the Reaction Vessel: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 3-(tert-butylthio)phenylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv).

-

Addition of Catalyst and Ligand: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

-

Creation of Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous, degassed organic solvent (e.g., 1,4-Dioxane, 5 mL) and degassed water (0.5 mL) via syringe. The addition of a small amount of water can sometimes accelerate the reaction.

-

Reaction Execution: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

Workup and Purification

-

Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Caption: Step-by-step experimental workflow for the Suzuki coupling reaction.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 3-(t-Butylthio)phenylboronic Acid in C-C Bond Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(t-Butylthio)phenylboronic acid is a versatile organoboron reagent primarily utilized in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon (C-C) bonds. Its most prominent application is in the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the synthesis of biaryl and heteroaryl structures. These structural motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials. The presence of the tert-butylthio group offers a unique handle for further synthetic transformations and can influence the electronic and steric properties of the resulting coupled products, making this compound a valuable building block in drug discovery and development.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction facilitates the C-C bond formation between an organoboron compound, such as this compound, and an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of reactants.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative yields for the Suzuki-Miyaura coupling of phenylboronic acids with various aryl and heteroaryl halides. While specific data for this compound is not extensively tabulated in single reports, the data presented for analogous phenylboronic acids provides a strong predictive framework for its reactivity. The reactions are typically high-yielding with a broad range of coupling partners.

| Entry | Aryl/Heteroaryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoacetophenone | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |

| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |

| 3 | 2-Bromopyridine | Phenylboronic Acid | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane | 90 | 16 | 88 |

| 4 | 4-Chloroanisole | Phenylboronic Acid | Pd₂ (dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 91 |

| 5 | 1-Bromo-3,5-dimethylbenzene | Phenylboronic Acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 100 | 24 | 93 |

| 6 | 4-Bromobenzonitrile | Phenylboronic Acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 110 | 4 | 95 |

Experimental Protocols

Below are detailed protocols for a typical Suzuki-Miyaura cross-coupling reaction using this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.2 equivalents)

-

Aryl or heteroaryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane/water, 4:1 mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk tube or round-bottom flask, condenser)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

To a dry Schlenk tube or round-bottom flask, add the aryl halide (e.g., 1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₃PO₄, 2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

-

Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

-

This compound (1.5 equivalents)

-

Aryl or heteroaryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., PdCl₂(dppf), 2-4 mol%)

-

Base (e.g., Cs₂CO₃, 2.0 equivalents)

-

Solvent (e.g., Acetonitrile/water, 5:1 mixture)

-

Microwave reactor vials and caps

-

Microwave reactor

Procedure:

-

In a microwave reaction vial, combine the aryl halide (e.g., 0.5 mmol), this compound (0.75 mmol), palladium catalyst, and base.

-

Add the degassed solvent mixture (e.g., 3 mL of 5:1 acetonitrile/water).

-

Securely seal the vial with a cap.

-

Place the vial in the microwave reactor and heat the mixture to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 10-30 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., dichloromethane) and filter through a pad of celite to remove insoluble materials.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by preparative TLC or column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Conclusion

This compound is a valuable reagent for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols provided herein offer a robust starting point for researchers in organic synthesis and drug development. The reaction is generally high-yielding and tolerates a wide variety of functional groups on the coupling partner. The resulting products, containing the 3-(t-butylthio)phenyl moiety, can serve as key intermediates for the development of novel pharmaceuticals and functional materials. Careful optimization of the catalyst, ligand, base, and solvent system for each specific substrate is recommended to achieve maximum efficiency.

Application Notes and Protocols for Palladium-Catalyzed Coupling of 3-(t-Butylthio)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-(t-butylthio)phenylboronic acid with various aryl halides. This protocol is essential for synthesizing biaryl compounds containing a thioether moiety, which are valuable intermediates in pharmaceutical and materials science research. The presence of a sulfur-containing group can present challenges in palladium catalysis; therefore, careful selection of the catalytic system is crucial for a successful reaction.

Reaction Principle